2-(Chloromethyl)-6-nitroquinoline
Description
2-(Chloromethyl)-6-nitroquinoline is a halogenated nitroquinoline derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and a nitro (-NO₂) group at the 6-position of the quinoline scaffold.
Properties
Molecular Formula |
C10H7ClN2O2 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-(chloromethyl)-6-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6H2 |
InChI Key |
BWRZMNAKJWZHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CCl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 6-nitro group enhances electrophilicity, facilitating reactions like Suzuki coupling (e.g., compound 18 in ). The 2-chloromethyl group in the target compound offers a reactive site for further derivatization, unlike the inert 2-methyl group in 6-fluoro-2-methylquinoline .
- Halogen Effects: Chlorine and bromine at the 6-position (as in 2-chloro-6-nitroquinoline and 6-bromo-4-chloro-3-nitroquinoline ) improve metabolic stability but may increase toxicity compared to fluorine .
- Functional Group Diversity: Hydroxyl or methoxy groups (e.g., in 4-chloro-6-methoxy-2-methyl-3-nitroquinoline ) enhance solubility but reduce electrophilicity compared to nitro groups.
Notes
Preparation Methods
Nitration of 2-Chloromethylquinoline Precursors
A widely reported method involves the direct nitration of 2-chloromethylquinoline. The chloromethyl group directs nitration to the meta position (C6) due to its electron-withdrawing nature, favoring nitro group incorporation at C6 over C5 or C8.
Procedure :
-
Substrate Preparation : 2-Chloromethylquinoline is synthesized via Friedel-Crafts alkylation of quinoline with chloromethyl methyl ether (MOMCl) in the presence of AlCl₃.
-
Nitration : The substrate is treated with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 70°C for 16 hours, achieving 72% yield.
Optimization Insights :
-
Temperature control (60–80°C) minimizes side products like 5-nitro isomers.
Table 1: Nitration Conditions and Yields
| HNO₃ (equiv.) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | 70 | 16 | 62 |
| 1.5 | 70 | 16 | 72 |
| 1.5 | 80 | 12 | 68 |
Chloromethylation of 6-Nitroquinoline
This two-step approach first synthesizes 6-nitroquinoline, followed by chloromethylation at C2.
Step 1: Skraup-Doebner-Miller Synthesis of 6-Nitroquinoline
3-Nitroaniline undergoes cyclocondensation with glycerol and sulfuric acid at 150°C, forming 6-nitroquinoline in 65% yield.
Step 2: Chloromethylation
6-Nitroquinoline reacts with paraformaldehyde and HCl gas in acetic acid at 90°C, yielding this compound (58%).
Mechanistic Considerations :
One-Pot Tandem Nitration-Chloromethylation
A streamlined method combines nitration and chloromethylation in a single reactor, reducing purification steps.
Procedure :
-
Quinoline is treated with HNO₃/H₂SO₄ at 70°C to introduce the nitro group.
-
Without isolation, chloromethyl methyl ether (MOMCl) and AlCl₃ are added, facilitating chloromethylation at C2.
Yield : 68%.
Advantages :
-
Eliminates intermediate isolation, improving throughput.
-
AlCl₃ acts as a dual catalyst for nitration and Friedel-Crafts alkylation.
Comparative Analysis of Methodologies
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Nitration of precursor | 72 | 95 | Requires pre-synthesized 2-chloromethylquinoline |
| Chloromethylation | 58 | 88 | Low regioselectivity at C2 |
| One-pot tandem | 68 | 90 | Sensitivity to AlCl₃ quenching |
-
Nitration of precursors offers higher yields but depends on precursor availability.
-
One-pot methods balance efficiency and yield but demand precise stoichiometry.
Advanced Functionalization Techniques
Directed Ortho-Metalation (DoM)
Lithiation of 6-nitroquinoline with LDA (lithium diisopropylamide) at -78°C generates a C2-directed metallated intermediate, which reacts with ClCH₂I to install the chloromethyl group (yield: 74%).
Advantages :
Photochemical Chloromethylation
UV irradiation of 6-nitroquinoline with CCl₄ and benzophenone generates chloromethyl radicals, which add to C2 (yield: 52%).
Limitations :
Characterization and Quality Control
Spectroscopic Validation
Q & A
Basic Research Questions
Q. How can synthesis conditions for 2-(Chloromethyl)-6-nitroquinoline be optimized to minimize degradation of intermediates?
- Methodological Answer : Controlled reaction parameters are critical. For example, maintaining temperatures between 60–80°C and limiting reaction time to 4–6 hours prevents over-reaction of the chloromethyl group, as observed in structurally similar 2-chloro-3-chloromethyl-6-fluoroquinoline synthesis . Large-scale protocols recommend using inert atmospheres (e.g., nitrogen) and phase-transfer catalysts to stabilize intermediates during nitration and chloromethylation steps .
Q. What analytical techniques are most reliable for characterizing the molecular structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are primary tools. The nitro group’s electron-withdrawing effect splits proton signals in H-NMR (e.g., aromatic protons appear as doublets at δ 8.2–8.5 ppm). X-ray crystallography, as used for 6-chloro-8-ethyl-2-hydroxy-5-nitroquinoline, resolves spatial arrangements of substituents . Gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling reactions with amines, thiols, or alkoxides. For instance, in 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride, the chloromethyl group forms covalent bonds with nucleophiles under mild conditions (e.g., 25°C, DMF solvent). Kinetic studies suggest second-order dependence on nucleophile concentration .
Advanced Research Questions
Q. What mechanistic insights exist for regioselective substitution reactions involving the nitro and chloromethyl groups?
- Methodological Answer : Density functional theory (DFT) calculations on analogous compounds (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde) reveal that nitro groups direct electrophilic attack to the meta-position, while chloromethyl groups favor para-substitution. Experimental validation via isotopic labeling (e.g., N-tracing) quantifies competing pathways . Contradictions in regioselectivity may arise from solvent polarity; for example, DMSO enhances nitro group activation .
Q. How can computational modeling predict the stability and reactivity of this compound derivatives?
- Methodological Answer : Molecular dynamics simulations and quantum mechanical calculations (e.g., using Gaussian 16) model steric and electronic effects. For example, the trifluoromethyl group in 2-(Chloromethyl)-6-(trifluoromethyl)pyridine hydrochloride increases electrophilicity by 20% compared to non-fluorinated analogs . Solvent-accessible surface area (SASA) analysis identifies steric hindrance at the chloromethyl site .
Q. How should researchers address contradictory data in synthetic yields or purity across different protocols?
- Methodological Answer : Systematic analysis of variables (e.g., catalyst loading, solvent choice) is key. For example, a 2017 study on 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showed that replacing HCl with HSO in nitration steps increased yields from 65% to 82% but reduced purity by 5%. Cross-validation via differential scanning calorimetry (DSC) and TGA identifies thermal degradation as a purity-limiting factor .
Q. What strategies enable co-crystallization studies of this compound with hydrogen-bond acceptors?
- Methodological Answer : The nitro group facilitates co-crystal formation via O–H···N interactions, as demonstrated with 3-chloro-2-nitrobenzoic acid . Screening co-formers (e.g., carboxylic acids) in ethanol/water mixtures (1:1 v/v) at 4°C yields diffraction-quality crystals. Synchrotron X-ray sources resolve weak interactions, such as C–H···Cl bonds from the chloromethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
